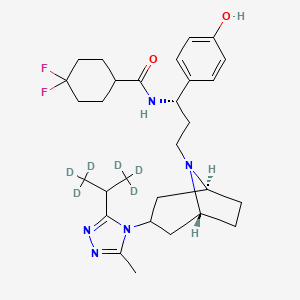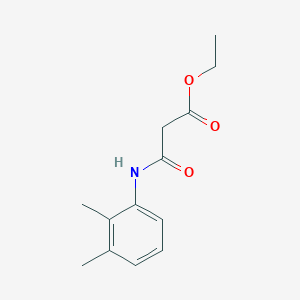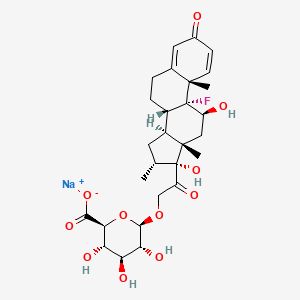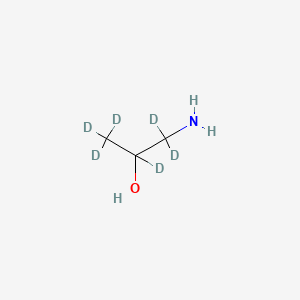
(+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6 is a deuterated analog of 1-amino-2-propanol, where six hydrogen atoms are replaced with deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in mechanistic studies and tracing experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6 typically involves the deuteration of 1-amino-2-propanol. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of the compound from its precursors.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange processes or the use of deuterated starting materials. The choice of method depends on the desired purity and isotopic enrichment of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form deuterated alcohols or amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield deuterated ketones, while reduction can produce deuterated alcohols.
Applications De Recherche Scientifique
(+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study hydrogen-deuterium exchange processes.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in deuterium-labeled drugs to study pharmacokinetics and drug metabolism.
Industry: Utilized in the production of deuterated solvents and reagents for NMR spectroscopy.
Mécanisme D'action
The mechanism of action of (+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6 involves its interaction with molecular targets through hydrogen-deuterium exchange. This isotopic substitution can affect the rate of chemical reactions and the stability of intermediates, providing insights into reaction pathways and mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-2-propanol: The non-deuterated analog of (+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6.
Deuterated Alcohols: Compounds like deuterated methanol or ethanol, which also contain deuterium atoms.
Uniqueness
The uniqueness of this compound lies in its specific isotopic composition, which makes it particularly useful for tracing studies and mechanistic investigations. Its deuterium atoms provide a distinct advantage in NMR spectroscopy and other analytical techniques, allowing for precise tracking of molecular transformations.
Propriétés
Formule moléculaire |
C3H9NO |
|---|---|
Poids moléculaire |
81.15 g/mol |
Nom IUPAC |
1-amino-1,1,2,3,3,3-hexadeuteriopropan-2-ol |
InChI |
InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/i1D3,2D2,3D |
Clé InChI |
HXKKHQJGJAFBHI-LIDOUZCJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])N)O |
SMILES canonique |
CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



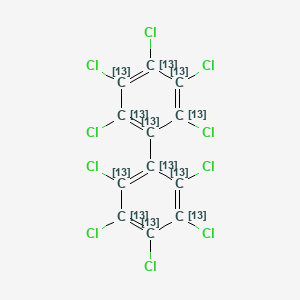
![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)
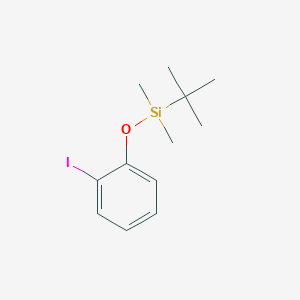
![1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)](/img/structure/B13446744.png)
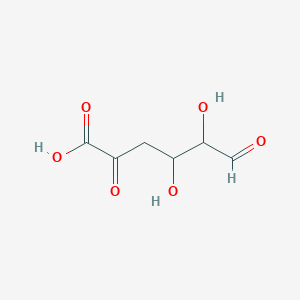
![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)
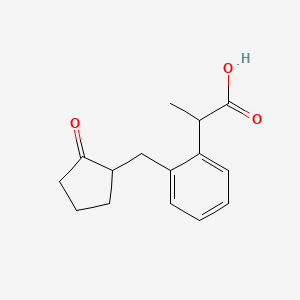
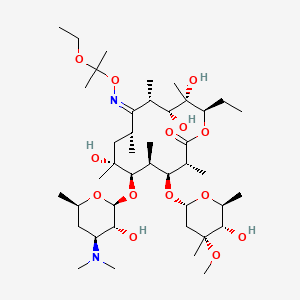
![1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid](/img/structure/B13446773.png)
